molecular formula C20H20ClN3O4S2 B2967753 (Z)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide CAS No. 850910-00-8

(Z)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide

Cat. No. B2967753
CAS RN: 850910-00-8
M. Wt: 465.97
InChI Key: FUOJKKWKXFIBOC-XDOYNYLZSA-N
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Description

This compound is a benzothiazole derivative. Benzothiazoles are aromatic heterocyclic compounds with a bicyclic structure consisting of the fusion of a benzene ring and a thiazole ring. They are known for their diverse range of biological activities, including antimicrobial, antifungal, and anticancer properties .


Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazole core, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring. It also has a morpholinosulfonyl group and a chloro-ethyl group attached to the benzothiazole core .


Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, the presence of electronegative atoms like chlorine and sulfur might increase the compound’s polarity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of benzothiazole derivatives often involves interactions with biological macromolecules, such as proteins and DNA .

Future Directions

Benzothiazoles and their derivatives are a focus of ongoing research due to their wide range of biological activities. Future research may explore new synthesis methods, biological activities, and potential applications .

properties

IUPAC Name

N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O4S2/c1-2-24-17-8-5-15(21)13-18(17)29-20(24)22-19(25)14-3-6-16(7-4-14)30(26,27)23-9-11-28-12-10-23/h3-8,13H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOJKKWKXFIBOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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